BenchChemオンラインストアへようこそ!

Leukotriene B3

Inflammation Neutrophil Biology Leukotriene Signaling

Leukotriene B3 (LTB3) is a bioactive eicosanoid lipid mediator belonging to the leukotriene family, produced via the 5-lipoxygenase pathway. Unlike the archetypal Leukotriene B4 (LTB4), which is derived from the omega-6 arachidonic acid, LTB3 originates from eicosapentaenoic acid (EPA), an omega-3 fatty acid, establishing a fundamental structural divergence.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
CAS No. 88099-35-8
Cat. No. B162635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene B3
CAS88099-35-8
Synonymsleukotriene B3
leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer
LTB3
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7-,14-10+,15-11+/t18-,19-/m0/s1
InChIKeyNGTXCORNXNELNU-BOIFFFMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leukotriene B3 (CAS 88099-35-8) Procurement Guide: A Structurally Distinct, Omega-3-Derived Eicosanoid for Inflammatory Signaling Research


Leukotriene B3 (LTB3) is a bioactive eicosanoid lipid mediator belonging to the leukotriene family, produced via the 5-lipoxygenase pathway. Unlike the archetypal Leukotriene B4 (LTB4), which is derived from the omega-6 arachidonic acid, LTB3 originates from eicosapentaenoic acid (EPA), an omega-3 fatty acid, establishing a fundamental structural divergence . It is generated as the LTA hydrolase metabolite of Leukotriene A3 (LTA3) and is recognized for its potent pro-inflammatory properties, including the capacity to induce aggregation of murine polymorphonuclear leukocytes and enhance chemokinesis of human leukocytes [1]. This unique biosynthetic origin and its resulting receptor pharmacology make LTB3 a critical tool compound for dissecting lipid mediator signaling networks, where substitution with LTB4 or LTB5 would yield mechanistically distinct outcomes.

Leukotriene B3 Procurement: Why Structural Analogs Cannot Be Interchanged for Precise Functional Studies


Generic substitution within the leukotriene family is fundamentally flawed due to profound, quantifiable functional differences arising from distinct fatty acid precursors and receptor interactions. Leukotriene B3 (LTB3), derived from eicosapentaenoic acid (EPA), exhibits a divergent pharmacological profile compared to the arachidonic acid-derived Leukotriene B4 (LTB4) and the EPA-derived Leukotriene B5 (LTB5). Critically, while LTB3 and LTB4 demonstrate near-equipotent pro-inflammatory activities in several key assays, they diverge significantly in chemotaxis, where LTB3 is 5-fold less potent [1]. Moreover, the BLT2 receptor displays a rank order of affinity of LTB4 > LTB5 > LTB3, indicating that LTB3 is the weakest of these agonists [2]. These quantitative discrepancies mean that LTB3 cannot be used interchangeably with LTB4 or LTB5 to study specific receptor signaling outcomes, validating its necessity for precise, mechanistic research.

Leukotriene B3 (LTB3) vs. LTB4 and LTB5: Quantitative Differentiation in Human Neutrophil Activity and Receptor Affinity


LTB3 Matches LTB4 Potency in Pro-Inflammatory Human Neutrophil Activation

In a direct comparative study on human neutrophils, LTB3 and LTB4 elicited a virtually identical dose- and time-dependent enhancement in complement receptors type 1 (CR1) and type 3 (CR3) and release of lysozyme. This finding establishes that the pro-inflammatory potential of LTB3 is similar to that of LTB4, contrasting sharply with LTB5, which was 100-fold less potent at enhancing CR1/CR3 and 10,000-fold less potent at inducing lysozyme release [1].

Inflammation Neutrophil Biology Leukotriene Signaling

LTB3 Exhibits a 5-Fold Lower Chemotactic Potency Than LTB4 on Human Neutrophils

Quantitative analysis of human neutrophil chemotaxis revealed a significant functional divergence: LTB3 was 5-fold less potent than LTB4 in eliciting this response. LTB5 was even weaker, at 100-fold less potent than LTB4 [1]. This demonstrates a clear functional hierarchy where LTB4 is the most potent chemoattractant, and LTB3 serves as an intermediate, providing a tool to dissect partial versus full receptor agonism.

Chemotaxis Immunology Leukocyte Migration

BLT2 Receptor Affinity Ranking Confirms LTB3's Distinct Pharmacological Position

The leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for leukotrienes, exhibits a defined potency series for its ligands. According to authoritative receptor databases, the rank order of affinities is LTB4 > 12-epi-LTB4 > LTB5 > LTB3, indicating that LTB3 is the weakest of the principal leukotriene agonists at this receptor [1]. This positioning is crucial as it is reversed from the rank order for pro-inflammatory activity, where LTB3 and LTB4 are equipotent.

Receptor Pharmacology BLT2 Receptor Eicosanoid Biology

Strategic Applications of Leukotriene B3: From Receptor Deconvolution to Omega-3 Lipidomics


Dissecting BLT1 vs. BLT2 Signaling with a Chemotaxis-Biased Probe

Researchers investigating differential BLT receptor contributions to neutrophil function can exploit LTB3's unique profile: it retains full pro-inflammatory potency (equipotent to LTB4 on CR1/CR3 enhancement and lysozyme release) [1] but is a weaker chemoattractant (5-fold less potent) [2]. This functional bias, combined with its position as the weakest BLT2 agonist [3], allows for precise dissection of pathways where chemotaxis and degranulation are mediated by distinct receptor populations.

Biomarker Studies in Omega-3-Enriched Nutritional or Pharmacological Interventions

As the direct leukotriene metabolite of EPA, LTB3 serves as a highly specific biomarker for the 5-lipoxygenase-mediated conversion of supplemented omega-3 fatty acids into lipid mediators. Its presence and levels can be used to verify the biochemical efficacy of omega-3 formulations, distinguishing it from the arachidonic acid-derived LTB4, which reflects omega-6 metabolism . This is critical in clinical and preclinical studies aiming to shift the inflammatory lipid mediator balance.

Establishing Potency Standards in Leukotriene B Receptor Assay Panels

For pharmaceutical screening programs characterizing novel BLT antagonists or agonists, LTB3 provides an essential intermediate-potency calibration point on the agonist spectrum. Positioned between the high-potency LTB4 and the very low-potency LTB5 in chemotaxis, and at the lowest affinity for BLT2, it defines a critical region of the dose-response curve that reveals subtle partial agonism or biased signaling, enhancing the resolution of compound profiling cascades [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leukotriene B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.